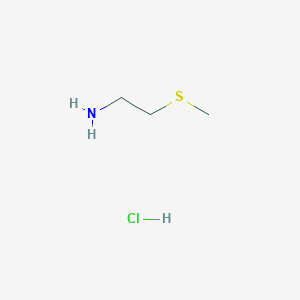

2-(Methylthio)ethanamine hydrochloride

Descripción

Overview of Thioether Amine Compounds in Contemporary Chemical Research

Thioether amine compounds represent a significant class of organic molecules characterized by the presence of both a thioether (R-S-R') functional group and an amine (-NH2) group. cymitquimica.comchemeurope.com This dual functionality imparts a unique combination of chemical properties, including the nucleophilicity of the sulfur atom and the basicity of the amine group. cymitquimica.com In contemporary chemical research, thioethers are recognized for their stability and are foundational in the synthesis of various organic molecules. researchgate.net

The chemical properties of thioethers share some commonalities with ethers, as both oxygen and sulfur belong to the chalcogens group in the periodic table. chemeurope.com However, a key difference is the ease with which thioethers can be oxidized to sulfoxides and subsequently to sulfones. chemeurope.com Thioether-containing compounds are of high importance due to their biological and synthetic utility. researchgate.net They are integral to the structure of the essential amino acid methionine and are explored in medicinal chemistry for the development of novel therapeutic agents. chemeurope.comresearchgate.net The construction of the carbon-sulfur bond is a critical step in their synthesis, with methods evolving from traditional C-S cross-coupling reactions to the use of more stable and less odorous sulfur sources like thiourea (B124793). taylorandfrancis.com

Significance of 2-(Methylthio)ethanamine Hydrochloride within Academic and Industrial Synthesis

Within the family of thioether amines, this compound (CAS Number: 6950-53-4) serves as a valuable organic building block and reagent. cymitquimica.comcymitquimica.com Its structure features a two-carbon ethyl chain with an amino group at one end and a methylthio group at the other. cymitquimica.com The compound is supplied as a hydrochloride salt, a form that enhances its stability and improves its solubility in water, which facilitates easier handling in a laboratory environment. cymitquimica.com

In academic and industrial settings, this compound is primarily used as a chemical intermediate in the synthesis of more complex molecules. cymitquimica.com Its bifunctional nature allows it to participate in a variety of chemical reactions, making it a versatile precursor for producing pharmaceuticals and agrochemicals. cymitquimica.com

Below are the key chemical and physical properties of the compound.

| Property | Value |

| CAS Number | 6950-53-4 |

| Molecular Formula | C3H10ClNS |

| Molecular Weight | 127.64 g/mol |

| IUPAC Name | 2-(methylsulfanyl)ethanamine hydrochloride |

| Physical Form | Solid |

| Boiling Point (Free Base) | 146-149 °C |

| Density (Free Base) | 0.98 g/mL at 20 °C |

Data sourced from references cymitquimica.comcymitquimica.comsigmaaldrich.comsigmaaldrich.com

The compound is known by several synonyms, reflecting its use in various chemical contexts.

| Synonym |

| 2-(Methylthio)Ethylamine (B103984) Hydrochloride |

| S-Methylcysteamine hydrochloride |

| 2-(Methylsulfanyl)ethylaminehydrochloride |

| Ethanamine, 2-(methylthio)-, hydrochloride |

Data sourced from references cymitquimica.comcymitquimica.com

Historical Context of Research on this compound and Analogous Thioether Amines

The scientific interest in thioether amines is rooted in the broader history of organic and biological chemistry. The discovery of sulfur-containing amino acids in the early 19th and 20th centuries, such as cystine (1810) and methionine, was a crucial step. wikipedia.org These discoveries highlighted the fundamental role of thioether and thiol groups in the structure and function of proteins, sparking interest in sulfur-containing organic compounds. wikipedia.orglibretexts.org

The development of synthetic organic chemistry provided the tools to create thioether amines in the laboratory. Early methods for forming thioethers often involved the reaction of a thiol with an alkyl halide. libretexts.org Over time, research has focused on developing more efficient, cost-effective, and safer synthetic routes. taylorandfrancis.comguidechem.com For instance, newer methods utilize alternative sulfur sources like thiourea to avoid the volatility and strong odors associated with thiols. taylorandfrancis.com The synthesis of 2-(Methylthio)ethanamine, the free base of the hydrochloride salt, has been described using starting materials such as aminoethylthiol and methyl iodide under mild conditions, representing an improvement over older methods that required high temperatures. guidechem.com This progression reflects a continuous effort in chemical research to refine synthetic methodologies for important building blocks like this compound.

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-methylsulfanylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS.ClH/c1-5-3-2-4;/h2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHZAJIZZBIDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627806 | |

| Record name | 2-(Methylsulfanyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6950-53-4 | |

| Record name | 6950-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylthio Ethanamine Hydrochloride

Established Synthetic Routes for 2-(Methylthio)ethanamine and its Hydrochloride Salt

Established methods for the synthesis of 2-(methylthio)ethanamine and its hydrochloride salt primarily involve nucleophilic substitution reactions and amination of sulfur-containing precursors.

Reaction of Halogenated Ethylamines with Thiolates

A primary and well-established route to 2-(methylthio)ethanamine involves the reaction of a halogenated ethylamine (B1201723), such as 2-chloroethylamine or 2-bromoethylamine, with a methyl thiolate source. The hydrochloride or hydrobromide salt of the halogenated ethylamine is often used as the starting material due to its stability.

The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the thiolate anion (CH3S-) acts as the nucleophile and displaces the halide from the ethylamine backbone. Sodium thiomethoxide (NaSCH3) is a commonly employed methyl thiolate source.

A typical procedure involves reacting 2-chloroethylamine hydrochloride with sodium thiocarbonate in an aqueous solution. The reaction temperature is generally controlled between 40-60°C. chemicalbook.com This method is analogous to the synthesis of similar amino thioethers.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Chloroethylamine hydrochloride | Sodium thiomethoxide | 2-(Methylthio)ethanamine | Nucleophilic Substitution |

| 2-Bromoethylamine hydrobromide | Methyl mercaptan (with base) | 2-(Methylthio)ethanamine | Nucleophilic Substitution |

Amination Reactions Utilizing Methylthio-Containing Precursors

Another established synthetic approach involves the use of precursors that already contain the methylthio group, followed by an amination step. One such strategy is the ring-opening of aziridine with methyl mercaptan or its corresponding thiolate.

This reaction is typically catalyzed by a base and involves the nucleophilic attack of the sulfur species on one of the carbon atoms of the strained aziridine ring, leading to the formation of the desired 2-(methylthio)ethanamine. While specific procedures for the synthesis of 2-(methylthio)ethanamine via this route are not extensively detailed in readily available literature, the general principle of aziridine ring-opening is a well-documented and versatile method for the synthesis of β-amino compounds.

A related approach involves the reaction of a methylthio-containing aldehyde or ketone with an amine source via reductive amination. However, this is a less direct route for the synthesis of 2-(methylthio)ethanamine.

Salt Formation and Advanced Purification Processes for 2-(Methylthio)ethanamine Hydrochloride

Once the free base, 2-(methylthio)ethanamine, is synthesized, it is converted to its hydrochloride salt to improve its stability and handling characteristics. This is typically achieved by treating the amine with hydrochloric acid in a suitable solvent. evitachem.com

The purification of this compound often involves recrystallization. Common solvents for the recrystallization of amine hydrochlorides include ethanol, isopropanol, or mixtures of an alcohol with a non-polar solvent like diethyl ether or acetone to induce precipitation. researchgate.net The choice of solvent depends on the solubility of the salt and any impurities present.

For instance, in the synthesis of cysteamine hydrochloride, a related aminothiol, purification is achieved by cooling the reaction mixture to precipitate sodium chloride, followed by filtration. The filtrate is then concentrated under reduced pressure and cooled to crystallize the desired product. chemicalbook.com A similar principle can be applied to the purification of this compound.

Advanced purification techniques may include column chromatography on silica gel or alumina, although this is less common for the bulk purification of the hydrochloride salt. The purity of the final product is typically assessed by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Investigation of Alternative Synthetic Approaches and Reaction Modifications

Research into alternative and more efficient synthetic routes for this compound continues, with a focus on improving reaction conditions, yields, and atom economy.

Mechanistic Studies of Addition Reactions Involving Methanethiol and Vinylamine

The addition of thiols to activated double bonds, known as the thiol-Michael addition, is a powerful C-S bond-forming reaction. The addition of methanethiol to vinylamine or a vinylamine equivalent represents a potential, though less explored, synthetic route to 2-(methylthio)ethanamine.

Mechanistic studies of thiol additions to Michael acceptors, such as acrylamides, have shown that the reaction can proceed via a rate-limiting nucleophilic attack of the thiolate anion, followed by rapid protonation of the resulting enolate. rsc.org The reaction is often base-catalyzed to generate the more nucleophilic thiolate.

Base-Catalyzed Synthetic Pathways

Base catalysis plays a crucial role in several synthetic approaches to 2-(methylthio)ethanamine. In the reaction of halogenated ethylamines with methyl mercaptan, a base is required to deprotonate the thiol to the more reactive thiolate anion. Common bases for this purpose include sodium hydroxide, potassium hydroxide, or triethylamine.

Similarly, the ring-opening of aziridine with methyl mercaptan is typically facilitated by a base. The base can activate the thiol and also potentially activate the aziridine ring.

Alternative base-catalyzed pathways could involve the conjugate addition of methyl mercaptan to an appropriate vinyl precursor under basic conditions. The choice of base and reaction conditions can significantly influence the reaction rate and the formation of byproducts. For example, in the synthesis of 2,6-di-methylthio-5-nitro-4-ethylamino-pyrimidine, triethylamine is used as the base to facilitate the reaction of methylmercaptan with a chlorinated pyrimidine derivative. prepchem.com

| Catalyst Type | Role in Synthesis | Example Reaction |

| Base (e.g., NaOH, Et3N) | Deprotonation of thiol to thiolate | Reaction of 2-bromoethylamine with methyl mercaptan |

| Base | Catalysis of aziridine ring-opening | Reaction of aziridine with methyl mercaptan |

Optimization Strategies for Synthetic Pathways and Yield Enhancement in this compound Production

Methodologies for Minimizing Byproduct Formation and Enhancing Selectivity

A primary challenge in the synthesis of this compound is controlling selectivity and minimizing the generation of byproducts. In the S-methylation of cysteamine, for instance, over-methylation can lead to the formation of the corresponding quaternary ammonium salt, while side reactions at the amine group can also occur.

Control of Reaction Parameters:

The careful control of reaction conditions is paramount in directing the reaction towards the desired product. This includes temperature, pH, reaction time, and the stoichiometry of the reactants. For example, maintaining a slightly basic pH can favor the nucleophilicity of the thiol group in cysteamine, promoting S-methylation over N-methylation.

Catalyst Selection and Optimization:

The choice of catalyst can significantly influence the selectivity of the reaction. While traditional methods may rely on stoichiometric amounts of base, the development of more selective catalytic systems is an area of active research. For instance, phase-transfer catalysts can be employed to facilitate the reaction between an aqueous solution of the thiolate and an organic solution of the methylating agent, which can improve reaction rates and selectivity.

Purification Techniques:

Post-reaction purification is essential for removing byproducts and achieving the desired purity of this compound. Techniques such as crystallization, distillation, and chromatography are commonly employed. The optimization of these purification steps, for instance by selecting the appropriate solvent system for crystallization, can significantly impact the final yield and purity.

Below is a table summarizing the impact of various parameters on byproduct formation and selectivity in the synthesis of this compound.

| Parameter | Effect on Selectivity | Methodologies for Optimization | Potential Byproducts Minimized |

| pH | Higher pH can increase N-methylation | Maintain pH in the range of 8-10 | N-methylated and N,N-dimethylated derivatives |

| Temperature | Higher temperatures can lead to side reactions | Conduct the reaction at or below room temperature | Decomposition products, over-methylation |

| Methylating Agent | Reactivity of the agent affects selectivity | Use of milder methylating agents like dimethyl sulfate over methyl iodide | Quaternary ammonium salts |

| Solvent | Polarity and proticity can influence reaction pathway | Use of a biphasic system or a polar aprotic solvent | Solvolysis products |

Considerations for Process Efficiency, Atom Economy, and Scalability

Atom Economy and Process Mass Intensity (PMI):

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. The ideal atom economy is 100%, meaning all atoms of the reactants are incorporated into the final product. The synthesis of this compound via the reaction of 2-chloroethylamine with sodium methyl mercaptide, for example, has a theoretical atom economy of less than 100% due to the formation of sodium chloride as a byproduct.

Process Mass Intensity (PMI) provides a broader measure of the efficiency of the entire process, taking into account not only the reactants but also solvents, reagents, and process water. A lower PMI indicates a more efficient and sustainable process.

The following table provides a comparative analysis of two common synthetic routes to this compound in terms of atom economy.

| Synthetic Route | Reactants | Products | Theoretical Atom Economy (%) |

| S-methylation of Cysteamine | Cysteamine, Methylating Agent (e.g., CH3I) | 2-(Methylthio)ethanamine, HI | ~48% (with CH3I) |

| From 2-Chloroethylamine | 2-Chloroethylamine, Sodium Methyl Mercaptide | 2-(Methylthio)ethanamine, NaCl | ~60% |

Scalability Challenges and Solutions:

Scaling up a synthetic process from the laboratory to an industrial scale presents numerous challenges. evitachem.com These can include issues with heat transfer, mixing, and the handling of hazardous materials.

Heat Management: The S-methylation reaction is often exothermic. On a large scale, efficient heat removal is crucial to prevent temperature excursions that could lead to side reactions or safety hazards. The use of jacketed reactors and careful control of addition rates are common strategies to manage heat.

Mixing: Ensuring efficient mixing is critical for maintaining homogeneity and achieving consistent reaction outcomes. The choice of reactor design and agitation speed are important considerations.

Process Intensification: The adoption of continuous flow reactors can offer significant advantages for scalability. sigmaaldrich.com Flow chemistry allows for better control over reaction parameters, improved heat and mass transfer, and can lead to higher yields and purity in a safer and more compact manufacturing footprint.

Chemical Reactivity and Derivatization of 2 Methylthio Ethanamine Hydrochloride

Exploration of Amination and Alkylation Reactions

The primary amine group in 2-(methylthio)ethanamine hydrochloride is a key functional group that readily participates in amination and alkylation reactions. As a primary amine, it can act as a nucleophile, attacking electrophilic carbon centers. However, the direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium salt. This is because the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction masterorganicchemistry.com.

To achieve selective mono-N-alkylation, specific synthetic strategies are often employed. These can include the use of a large excess of the primary amine, or more sophisticated methods such as reductive amination. Reductive amination involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method provides a more controlled route to N-substituted derivatives masterorganicchemistry.comorganic-chemistry.org.

Another approach to controlled N-alkylation involves the use of protecting groups. The primary amine can be protected, for instance, as a phthalimide, which can then be alkylated. Subsequent deprotection via hydrazinolysis yields the desired N-alkylated amine asianpubs.org. The choice of alkylating agent and reaction conditions is crucial in determining the outcome of the reaction.

| Reaction Type | Reagents/Conditions | Products | Key Considerations |

| Direct Alkylation | Alkyl halide (e.g., R-X) | Mixture of primary, secondary, tertiary amines, and quaternary ammonium salt | Difficult to control selectivity due to increasing nucleophilicity of products masterorganicchemistry.com. |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH3CN) | N-substituted amine | Provides better control over the degree of alkylation masterorganicchemistry.comorganic-chemistry.org. |

| Alkylation via Phthalimide | 1. Phthalic anhydride 2. Alkylating agent 3. Hydrazine | N-substituted amine | Multi-step process but offers good control for mono-alkylation asianpubs.org. |

Oxidative Transformations of the Thioether Moiety in this compound

The thioether group in this compound is susceptible to oxidation, a reaction that can be controlled to yield either the corresponding sulfoxide or sulfone. The sulfur atom in a thioether is a nucleophile and can be oxidized by a variety of oxidizing agents masterorganicchemistry.com.

The controlled oxidation of 2-(methylthio)ethanamine can produce 2-(methylsulfinyl)ethanamine (the sulfoxide) or be taken further to 2-(methylsulfonyl)ethylamine (the sulfone). The choice of oxidant and the stoichiometry of the reaction are critical for selective synthesis.

The synthesis of 2-(methylsulfonyl)ethylamine from 2-(methylthio)ethylamine (B103984) has been described using hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as sodium tungstate google.com. In a typical procedure, 2-(methylthio)ethylamine is treated with a slight excess of hydrogen peroxide at an elevated temperature to drive the reaction to completion, affording the sulfone in good yield google.com. The reaction can be summarized as follows:

CH₃SCH₂CH₂NH₂ + 2 H₂O₂ → CH₃SO₂CH₂CH₂NH₂ + 2 H₂O

Common oxidizing agents used for the conversion of thioethers to sulfoxides and sulfones include hydrogen peroxide, peroxyacids (like m-CPBA), and sodium periodate masterorganicchemistry.comresearchgate.net. The selective oxidation to the sulfoxide can often be achieved by using one equivalent of the oxidizing agent at lower temperatures, while the formation of the sulfone typically requires stronger oxidizing conditions or an excess of the oxidant researchgate.netorganic-chemistry.org.

| Derivative | Oxidizing Agent | Key Reaction Conditions |

| 2-(Methylsulfinyl)ethanamine (Sulfoxide) | 1 equivalent of H₂O₂ or m-CPBA | Lower temperatures |

| 2-(Methylsulfonyl)ethylamine (Sulfone) | Excess H₂O₂ with sodium tungstate catalyst google.com | Elevated temperatures (e.g., 50°C) google.com |

Characterization of these derivatives is typically performed using standard spectroscopic methods. For instance, in the infrared (IR) spectrum, the formation of the sulfoxide is indicated by a strong absorption band for the S=O stretch, typically in the range of 1030-1070 cm⁻¹. The sulfone shows two strong S=O stretching bands, one symmetric and one asymmetric, in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterization, with the protons on the carbon atoms adjacent to the sulfur atom showing a downfield shift upon oxidation.

The oxidation of thioethers to sulfoxides and subsequently to sulfones generally proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent researchgate.net. For instance, with hydrogen peroxide, the reaction can be catalyzed by metal catalysts which form reactive peroxo-metal complexes nih.gov. The mechanism involves the transfer of an oxygen atom to the sulfur, forming the sulfoxide. Further oxidation of the sulfoxide to the sulfone follows a similar pathway researchgate.net.

The oxidation of a thioether to a sulfoxide creates a chiral center at the sulfur atom if the two groups attached to the sulfur are different. Achieving stereochemical control in such oxidations is a significant area of research. Asymmetric oxidation can be achieved using chiral oxidizing agents or catalysts. However, for a simple molecule like 2-(methylthio)ethanamine, the resulting sulfoxide, 2-(methylsulfinyl)ethanamine, is achiral due to the presence of a plane of symmetry. Therefore, stereochemical control is not a factor in this specific oxidation.

Nucleophilic Substitution Reactions Involving the Ethanethylamine Moiety

The primary amine group of this compound can act as a nucleophile in substitution reactions. For example, it can react with alkyl halides in an SN2 fashion to form N-alkylated products. As previously mentioned in section 3.1, controlling the degree of alkylation can be challenging masterorganicchemistry.com.

The nucleophilicity of the amine allows it to participate in reactions with a variety of electrophiles. For instance, it can react with acyl chlorides or anhydrides to form amides, or with isocyanates to form ureas. These reactions are typically robust and high-yielding.

The sulfur atom in the thioether moiety can also exhibit nucleophilic character, although it is generally less nucleophilic than the primary amine. Under certain conditions, the thioether could potentially participate in substitution reactions, but the amine group is the more reactive site for nucleophilic attack on common electrophiles.

Role as a Synthetic Building Block in Complex Molecular Architectures

This compound serves as a versatile bifunctional building block in organic synthesis. The presence of both a primary amine and a thioether allows for a range of chemical transformations, making it a useful precursor for the synthesis of more complex molecules, including various heterocyclic systems nih.govscispace.com.

The dual functionality of 2-(methylthio)ethanamine makes it an ideal starting material for the synthesis of nitrogen- and sulfur-containing heterocycles. One prominent example is its potential use in the synthesis of thiomorpholine and its derivatives. Thiomorpholine is a six-membered saturated heterocyclic ring containing both a nitrogen and a sulfur atom.

The synthesis of thiomorpholine derivatives can be achieved through various routes. For instance, the primary amine of 2-(methylthio)ethanamine could be reacted with a suitable dielectrophile. A potential synthetic route could involve the reaction with a two-carbon unit that can cyclize with both the nitrogen and a derivative of the thioether. More direct approaches to substituted thiomorpholines often involve the reaction of a β-haloethylamine with a thiol jchemrev.comjchemrev.comresearchgate.net. While not a direct cyclization of 2-(methylthio)ethanamine itself, its structural motif is central to the thiomorpholine core.

Furthermore, derivatives of 2-(methylthio)ethanamine, such as N-methyl-1-(methylthio)-2-nitroethenamine, have been extensively used as versatile building blocks in the synthesis of a wide array of functionalized heterocyclic compounds nih.govscispace.comresearchgate.net. These reactions often take advantage of the push-pull nature of the alkene, where the methylthio group acts as a good leaving group in nucleophilic substitution reactions, and the nitro group activates the double bond for Michael additions nih.gov. This highlights the synthetic potential of the core 2-(methylthio)ethylamino scaffold in constructing complex molecular architectures.

Applications in Ligand Design for Transition Metal Coordination Chemistry

The presence of both a soft thioether sulfur donor and a hard amine nitrogen donor allows 2-(Methylthio)ethanamine to act as a bidentate ligand, forming stable chelate rings with transition metal ions. The coordination chemistry of such ligands is of great interest due to the diverse stereochemical and electronic properties of the resulting metal complexes.

The coordination of 2-(Methylthio)ethanamine to transition metals can lead to the formation of various geometries, including square planar and octahedral complexes. The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands. For instance, with palladium(II), a d⁸ metal ion, square planar complexes are commonly observed.

Detailed research has shown that the thioether and amine functionalities of ligands derived from similar structures coordinate to metal centers, influencing the catalytic and biological activities of the resulting complexes. The interplay between the soft sulfur and hard nitrogen donors allows for fine-tuning of the electronic properties of the metal center, which is a key aspect in the design of catalysts and functional materials.

Table 1: Coordination Complexes of 2-(Methylthio)ethanamine with Transition Metals

| Metal Ion | Typical Coordination Geometry | Potential Applications |

|---|---|---|

| Palladium(II) | Square Planar | Catalysis, Antitumor agents |

| Platinum(II) | Square Planar | Antitumor agents |

| Copper(II) | Distorted Octahedral/Square Pyramidal | Catalysis, Bioinorganic chemistry |

| Nickel(II) | Octahedral/Square Planar | Catalysis, Magnetic materials |

| Ruthenium(II/III) | Octahedral | Catalysis, Photodynamic therapy |

Formation of Schiff Bases and Related Imine Derivatives for Functional Materials

The primary amine group of 2-(Methylthio)ethanamine readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. nih.govresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The resulting Schiff base ligands are highly versatile and can coordinate with a wide range of metal ions to form stable complexes. mdpi.com

The synthesis of Schiff bases from 2-(Methylthio)ethanamine and various aldehydes, such as salicylaldehyde and its derivatives, yields multidentate ligands. ekb.eg For example, the reaction with salicylaldehyde produces a tridentate N,S,O-donor ligand. These ligands can then be used to synthesize metal complexes with interesting photophysical, catalytic, and biological properties.

The functional materials derived from these Schiff bases and their metal complexes have potential applications in various fields. For instance, some Schiff base complexes exhibit fluorescence, making them suitable for use in chemical sensors or as emitting layers in organic light-emitting diodes (OLEDs). The incorporation of the thioether group can also influence the electronic properties and reactivity of these materials.

Detailed research findings on related Schiff base complexes have demonstrated their potential as antibacterial, antifungal, and anticancer agents. mdpi.com The biological activity is often enhanced upon coordination to a metal ion.

Table 2: Schiff Base Derivatives of 2-(Methylthio)ethanamine and Their Applications

| Aldehyde/Ketone Reactant | Resulting Schiff Base Donor Set | Potential Applications of Metal Complexes |

|---|---|---|

| Salicylaldehyde | N, S, O | Catalysis, Fluorescent sensors, Antimicrobial agents |

| 2-Hydroxy-1-naphthaldehyde | N, S, O | Molecular imaging, Anticancer agents |

| Acetylacetone | N, S, O | Catalysis, Material science |

| Pyridine-2-carboxaldehyde | N, S, N | Catalysis, Supramolecular chemistry |

| Thiophene-2-carboxaldehyde | N, S, S | Electronic materials, Antimicrobial agents researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 2 Methylthio Ethanamine Hydrochloride

Development and Validation of Chromatographic Methodologies

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the analytical assessment of 2-(Methylthio)ethanamine hydrochloride. These methods are developed to provide high-resolution separation of the main compound from any potential impurities. actascientific.com

The development of a robust HPLC method is a critical first step for the purity assessment of this compound. A reversed-phase (RP-HPLC) approach is commonly suitable for the analysis of polar compounds like short-chain amines. shodex.comresearchgate.net The method development involves a systematic optimization of several key parameters to achieve efficient separation and accurate quantification.

The selection of a stationary phase is crucial; C18 or C8 columns are often employed due to their hydrophobicity, which allows for effective retention and separation of polar analytes when used with an appropriate aqueous-organic mobile phase. shodex.com For basic compounds like amines, controlling the mobile phase pH is essential to ensure sharp, symmetrical peaks. This can be achieved using buffers such as phosphate (B84403) or acetate. shodex.comresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is varied over time, can be effective for separating compounds with different polarities. researchgate.net

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. actascientific.compharmaguideline.comamsbiopharma.com Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). actascientific.comamsbiopharma.com Linearity is established by analyzing a series of solutions of known concentrations and demonstrating a direct proportional relationship between concentration and detector response. amsbiopharma.com Accuracy is determined by the closeness of the test results to the true value, often expressed as percent recovery, while precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. pharmaguideline.comamsbiopharma.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Chromatographic System | High-Performance Liquid Chromatograph with UV Detector |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 25 mM Acetate Buffer, pH adjusted) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Low UV range (e.g., 210 nm), as the analyte lacks a strong chromophore |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

Impurity profiling is the process of detecting, identifying, and quantifying impurities present in a substance. sepscience.com For this compound, impurities can originate from starting materials, by-products of the synthesis, or degradation products. chimia.ch The HPLC method developed for purity analysis serves as the foundation for impurity profiling.

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for this purpose. chimia.chresolvemass.ca LC-MS combines the separation power of HPLC with the mass-analyzing capability of mass spectrometry, enabling the determination of the molecular weights of impurities as they elute from the column. resolvemass.casynthinkchemicals.com This information is invaluable for proposing potential structures for unknown impurities. Further structural elucidation can be achieved with tandem mass spectrometry (MS/MS), which involves isolating an impurity ion and fragmenting it to obtain structural information. synthinkchemicals.com

Quantification of impurities is crucial for controlling the quality of the final product. Once an impurity is identified, it can be quantified using the HPLC method, typically by comparing its peak area to that of a reference standard of the main compound or, if available, an isolated standard of the impurity itself. Regulatory guidelines often require that any impurity present above a certain threshold (e.g., 0.1%) be identified and quantified. nih.gov

Table 2: Potential Impurities and Characterization Techniques

| Potential Impurity Type | Potential Source | Primary Analytical Technique |

|---|---|---|

| Unreacted Starting Materials | Incomplete reaction | HPLC-UV, LC-MS |

| Synthetic By-products | Side reactions during synthesis | LC-MS, MS/MS, NMR |

| Oxidation Products (e.g., Sulfoxide) | Degradation/Exposure to oxidants | LC-MS |

| Over-alkylation Products | Side reactions during synthesis | LC-MS, MS/MS |

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of organic molecules. researchgate.net For this compound (CH₃-S-CH₂-CH₂-NH₃⁺Cl⁻), ¹H NMR spectroscopy provides a distinct fingerprint based on the chemical environment of the hydrogen atoms. docbrown.info

The ¹H NMR spectrum is expected to show three distinct signals:

A singlet for the methyl protons (S-CH₃), which are not coupled to any neighboring protons. This signal would typically appear in the range of 2.0-2.5 ppm. libretexts.org

A triplet for the methylene (B1212753) protons adjacent to the sulfur atom (-S-CH₂-). These protons are coupled to the two protons of the adjacent methylene group, resulting in a triplet signal according to the n+1 rule. This signal is expected around 2.5-3.0 ppm. libretexts.org

A triplet for the methylene protons adjacent to the protonated amino group (-CH₂-NH₃⁺). These protons are coupled to the two protons of the neighboring methylene group, also resulting in a triplet. Due to the electron-withdrawing effect of the -NH₃⁺ group, this signal would be shifted downfield, likely appearing in the range of 3.0-3.5 ppm. libretexts.org

The integration of these signals would correspond to a proton ratio of 3:2:2, confirming the number of protons in each unique environment. docbrown.info

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| S-CH ₃ | ~2.1 | Singlet (s) | 3H |

| S-CH ₂- | ~2.7 | Triplet (t) | 2H |

| -CH ₂-NH₃⁺ | ~3.2 | Triplet (t) | 2H |

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. dummies.com For this compound, a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode is typically used. nih.gov This method analyzes the free base of the compound, 2-(Methylthio)ethanamine (C₃H₉NS), which has a molecular weight of 91.18 g/mol . cymitquimica.comkmpharma.insigmaaldrich.com

In an ESI-MS experiment, the compound is expected to be observed as the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 92. nih.gov

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the [M+H]⁺ ion. Aliphatic amines and thioethers are known to undergo characteristic fragmentation pathways, primarily through α-cleavage, which is the cleavage of a bond adjacent to the heteroatom (nitrogen or sulfur). libretexts.orglibretexts.orgjove.com For the protonated 2-(Methylthio)ethanamine ion, [CH₃-S-CH₂-CH₂-NH₃]⁺, several fragmentation pathways are possible. A prominent fragmentation is the α-cleavage of the C-C bond adjacent to the nitrogen atom, which is a common pathway for amines. libretexts.orgjove.com This would result in the loss of a neutral CH₃SCH₂• radical and the formation of a stable iminium ion [CH₂=NH₂]⁺ at m/z 30. Another possible fragmentation could involve cleavage of the C-S bonds.

Table 4: Expected Mass Spectrometry Data (ESI+)

| m/z | Ion | Proposed Structure | Comment |

|---|---|---|---|

| 92 | [M+H]⁺ | [CH₃SCH₂CH₂NH₃]⁺ | Protonated molecular ion |

| 30 | [C H₄N]⁺ | [CH₂=NH₂]⁺ | Result of α-cleavage at the C-C bond adjacent to nitrogen |

Computational Chemistry and Theoretical Studies on 2 Methylthio Ethanamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic structure and inherent reactivity of molecules. These methods provide a quantitative description of electron distribution, orbital energies, and the energetic landscape of chemical transformations.

Density Functional Theory (DFT) has emerged as a leading computational method for predicting the electronic properties of molecules with a favorable balance of accuracy and computational cost. For 2-(Methylthio)ethanamine hydrochloride, DFT calculations can be employed to determine key electronic descriptors.

Theoretical calculations would typically involve geometry optimization of the molecule to find its lowest energy structure. From this, a wealth of electronic properties can be derived, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The electrostatic potential map visually represents the regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | (Value in eV) | Indicates the electron-donating ability. |

| LUMO Energy | (Value in eV) | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability. |

| Dipole Moment | (Value in Debye) | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | (Charge values for N, S, C, H atoms) | Provides insight into the charge distribution across the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations. Actual values would require specific computational studies to be performed.

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the vibrational frequencies of this compound, a theoretical infrared (IR) and Raman spectrum can be generated. Each calculated vibrational mode corresponds to a specific type of molecular motion, such as the stretching of C-H, N-H, and C-S bonds, or the bending of various functional groups.

These predicted spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of observed absorption bands to specific molecular vibrations. This can confirm the presence of the compound and provide information about its structural integrity.

Quantum chemical calculations can be used to map out the potential energy surface for chemical reactions involving this compound. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate.

By modeling potential reaction pathways, such as nucleophilic substitution at the sulfur atom or reactions involving the amine group, computational studies can predict the feasibility and kinetics of various chemical transformations. This information is vital for understanding the compound's reactivity and for designing synthetic routes.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and intermolecular interactions of this compound.

The presence of single bonds in this compound allows for rotation around these bonds, leading to a variety of possible three-dimensional arrangements, or conformations. MD simulations can systematically explore these conformations and identify the most stable (lowest energy) ones. The analysis of the simulation trajectory reveals the flexibility of different parts of the molecule and the energy barriers between different conformations. Understanding the preferred conformations is crucial as the shape of the molecule can significantly influence its biological activity and physical properties.

In a condensed phase (liquid or solid), molecules of this compound will interact with each other. MD simulations are particularly well-suited to studying these intermolecular forces. For this compound, key interactions would include hydrogen bonding involving the amine group and the chloride counter-ion, as well as van der Waals forces.

Furthermore, the presence of the sulfur atom introduces the possibility of specific sulfur-containing interactions. While strong sulfur-sulfur bonds (disulfides) are not present, weaker non-covalent sulfur interactions can influence the packing of molecules in the solid state and their behavior in solution. MD simulations can quantify the strength and nature of these interactions, providing a more complete picture of the compound's behavior in a realistic environment.

In-Silico Approaches for Structure-Activity Relationship (SAR) Exploration

Computational, or in-silico, methods provide a powerful and resource-efficient platform for exploring the structure-activity relationships (SAR) of chemical compounds. For this compound and its derivatives, these theoretical studies can predict biological activity, elucidate mechanisms of action, and guide the synthesis of more potent and selective molecules. In-silico SAR exploration primarily involves techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov The development of a QSAR model for derivatives of this compound would involve the generation of a dataset of analogues with varying structural modifications and their corresponding experimentally determined biological activities. A multitude of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated.

These descriptors fall into several categories:

Constitutional descriptors: Related to the molecular composition (e.g., molecular weight, atom counts).

Topological descriptors: Describing the connectivity of atoms.

Geometric descriptors: Based on the 3D structure of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges).

Statistical methods, such as multiple linear regression (MLR), are then employed to build a model that links these descriptors to the observed activity. nih.gov For instance, a hypothetical QSAR study on a series of this compound derivatives might reveal that specific properties, such as polarizability, the presence of certain functional groups, and molecular volume, are key influencers of their biological effect. nih.gov

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Experimentally Determined Activity (IC₅₀, µM) |

| Derivative 1 | 125.24 | 0.85 | 65.4 | 15.2 |

| Derivative 2 | 139.27 | 1.15 | 72.8 | 10.8 |

| Derivative 3 | 153.30 | 1.45 | 80.2 | 7.5 |

| Derivative 4 | 167.33 | 1.75 | 87.6 | 4.1 |

The insights gained from such a QSAR model would be invaluable for the rational design of new derivatives with potentially enhanced activity. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking studies could be used to investigate its interaction with a specific biological target, such as an enzyme or a receptor.

This process involves:

Preparation of the Ligand and Receptor: Obtaining the 3D structures of the this compound derivative (the ligand) and the target protein (the receptor).

Docking Simulation: Using a scoring function to predict the binding mode and affinity of the ligand within the active site of the receptor.

Analysis of Results: Visualizing the binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, to understand the molecular basis of recognition.

For example, a docking study might reveal that the amine group of this compound forms a critical hydrogen bond with a specific amino acid residue in the active site of its target protein, while the methylthio group is situated in a hydrophobic pocket.

Table 2: Illustrative Molecular Docking Results for this compound Analogues

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Analogue A | Protein X | -7.2 | ASP-121, TYR-85 |

| Analogue B | Protein X | -7.8 | ASP-121, TYR-85, PHE-268 |

| Analogue C | Protein Y | -6.5 | GLU-94, TRP-150 |

| Analogue D | Protein Y | -6.9 | GLU-94, TRP-150, LEU-201 |

By understanding these interactions, medicinal chemists can design modifications to the lead compound to enhance its binding affinity and selectivity, thereby improving its therapeutic potential. The combination of QSAR and molecular docking provides a synergistic approach to SAR exploration, facilitating a more efficient and informed drug discovery process. nih.govmdpi.com

Applications of 2 Methylthio Ethanamine Hydrochloride in Materials Science

Role as an Organic Spacer Cation in Two-Dimensional Halide Perovskite Materials

Two-dimensional (2D) halide perovskites are a class of materials recognized for their potential in solar cells and other optoelectronic applications. figshare.com Their structure consists of inorganic layers separated by organic spacer cations. The choice of the organic spacer is critical as it influences the material's stability, structure, and electronic properties. rsc.org 2-(Methylthio)ethylamine (B103984) (MTEA) has been investigated as one such organic spacer. figshare.comresearchgate.netiitram.ac.in The incorporation of large organic cations like MTEA between the metal halide layers is a strategy to improve the energetic stability of the perovskite structure, leading to enhanced environmental resilience and structural flexibility. rsc.org

The organic spacer cation plays a crucial role in determining the charge transport and optoelectronic characteristics of 2D perovskites. rsc.org The properties of the spacer directly influence the structural distortion of the inorganic layers, which in turn controls the band edge properties of the material. rsc.org In theoretical studies of MTEA-based 2D perovskites, such as (MTEA)₂PbI₄ and (MTEA)₂(MA)Pb₂I₇, density functional theory (DFT) calculations have been employed to understand their electronic, optical, and thermoelectric properties. figshare.com A significant finding is the strong sulfur-sulfur interaction between the MTEA spacers, which causes a noticeable shift in the onset of the material's absorption spectrum. figshare.com Furthermore, research on (MTEA)₂(MA)Pb₂I₇ revealed a Rashba-splitting strength between 0.41 and 0.65 eV Å, indicating significant spin-orbit coupling that can influence charge recombination dynamics. figshare.com The selection of appropriate charge transport layers and the optimization of parameters like doping concentration and defect density are critical for maximizing the power conversion efficiency of solar cells built with these materials. nih.govresearchgate.net

A major advantage of 2D layered halide perovskites is their improved environmental stability compared to their 3D counterparts. rsc.org The organic spacer cations act as a protective barrier, enhancing the material's resistance to moisture. fit.edu Compounds containing sulfur, such as 2-(methylthio)ethylamine (MTEA), have been reported to act as both spacers and stabilizers for the inorganic lattices. researchgate.net This stabilization is crucial for the long-term performance of perovskite solar cells (PSCs). Unencapsulated solar cells based on certain 2D perovskites have demonstrated the ability to retain nearly 95% of their initial efficiency after 1500 hours under ambient conditions with 60% relative humidity. researchgate.net The enhanced stability provided by spacers like MTEA is a key step toward the commercial viability of perovskite photovoltaic technology. nih.govutoronto.ca

Exploration of Potential in Thermoelectric Materials and Energy Harvesting Systems

Thermoelectric materials, which can convert heat directly into electricity, represent a key technology for energy harvesting from waste heat. nih.govmdpi.com Halide perovskites have emerged as promising candidates for room-temperature thermoelectric applications, largely due to their intrinsically ultralow lattice thermal conductivity. researchgate.net

Theoretical investigations into 2-(methylthio)ethylamine (MTEA)-based 2D perovskites have highlighted their significant potential in this domain. iitram.ac.in Calculations suggest an exceptionally large power factor of 42.3 mW m⁻¹ K⁻² at 300 K for the compound (MTEA)₂(MA)Pb₂I₇. researchgate.net This high power factor, combined with low thermal conductivity, makes MTEA-based 2D halide perovskites well-suited for thermoelectric energy harvesting. researchgate.net These materials are seen as promising for powering the vast number of sensors and wearable devices anticipated in the future Internet of Things (IoT) society. nih.govresearchgate.net

| Compound | Calculated Power Factor (at 300 K) | Reference |

|---|---|---|

| (MTEA)₂(MA)Pb₂I₇ | 42.3 mW m⁻¹ K⁻² | researchgate.net |

Investigation of Corrosion Inhibition Properties (for related methylthio derivatives)

While direct studies on the corrosion inhibition of 2-(Methylthio)ethanamine hydrochloride are not prevalent in the provided context, extensive research exists on related organic molecules containing methylthio and other sulfur moieties. researchgate.netimist.ma These compounds, often featuring heteroatoms like sulfur, nitrogen, and oxygen, are effective corrosion inhibitors for metals such as steel and aluminum in aggressive acidic environments. imist.maresearchgate.netmdpi.com The effectiveness of these inhibitors is attributed to their ability to adsorb onto the metal surface, creating a protective film that acts as a barrier to corrosive agents. mdpi.com The inhibition efficiency generally increases with the concentration of the inhibitor. researchgate.netearthlinepublishers.com

The mechanism of corrosion inhibition by methylthio derivatives and related compounds involves their adsorption onto the metal surface. researchgate.net This adsorption process is influenced by the inhibitor's molecular structure, the nature of the metal, and the corrosive medium. researchgate.net The process can be described by various adsorption isotherms, such as the Langmuir, Temkin, and Flory-Huggins models, which provide insights into the interaction between the inhibitor molecules and the metal surface. researchgate.netresearchgate.netresearchgate.net

The adsorption can occur through two primary modes:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. This type of adsorption is generally indicated by Gibbs free energy of adsorption (ΔG°ads) values that are less negative than or equal to -20 kJ mol⁻¹. researchgate.netmdpi.com

Chemisorption: This involves the sharing of electrons or charge transfer from the inhibitor molecules to the vacant d-orbitals of the metal atoms, forming a coordinate-type covalent bond. mdpi.com The presence of heteroatoms like sulfur and nitrogen with lone pairs of electrons facilitates this process. mdpi.commdpi.com ΔG°ads values around -40 kJ mol⁻¹ or more negative suggest chemisorption. mdpi.com

In many cases, the adsorption mechanism is a comprehensive process involving both physisorption and chemisorption. earthlinepublishers.commdpi.com The inhibitor molecules displace water molecules from the metal surface and form a stable, protective layer that hinders both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, thus being classified as mixed-type inhibitors. researchgate.netresearchgate.net

| Inhibitor Type | Metal | Corrosive Medium | Primary Adsorption Mechanism | Adsorption Isotherm Followed | Reference |

|---|---|---|---|---|---|

| Methylthiophenyl derivatives | Steel | 1.0M HCl | Comprehensive (Physisorption & Chemisorption) | Flory-Huggins | researchgate.net |

| 4-methyl-2-(methylthio)-3-phenylthiazol-3-ium iodide | Carbon Steel | Sulfuric Acid | Not specified, but follows Langmuir | Langmuir | researchgate.net |

| Methionine | Mild Steel | Sulfuric Acid | Mixed-inhibition mechanism | Temkin and Langmuir | researchgate.net |

| 2-((benzylthio)methyl)-1H-benzo[d]imidazole | Aluminum | Nitric Acid | Physisorption and Chemisorption | Modified Langmuir (Villamil model) | earthlinepublishers.com |

Investigation of Biological Activities of 2 Methylthio Ethanamine Hydrochloride and Its Derivatives

In Vitro Antimicrobial Properties

The antimicrobial potential of compounds derived from or related to 2-(methylthio)ethanamine has been a subject of scientific investigation, revealing a spectrum of activity against various pathogenic microorganisms.

Evaluation of Antibacterial Activity Against Specific Pathogens

Derivatives incorporating the thioether linkage have demonstrated notable antibacterial effects. For instance, a series of synthesized 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives were evaluated for their antimicrobial activity. dovepress.com One derivative, compound 4a (a propenoxide derivative), was found to be active against the Gram-negative bacterium Escherichia coli, producing a 16 mm inhibition zone at a concentration of 10 μg/mL. dovepress.com Another derivative, compound 4c (a benzene derivative), showed inhibitory activity against the Gram-positive bacterium Staphylococcus aureus. dovepress.com The minimum inhibitory concentration (MIC) for these synthetic compounds against various microbes ranged from 0.625 to 6.25 μg/mL. dovepress.com

Similarly, studies on catecholthioether derivatives containing benzoxazole and tetrazole moieties have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4 to 256 μg/ml. nih.gov It was observed that derivatives with a tetrazole moiety were most active against Gram-negative strains, while those with a benzoxazole moiety were more effective against Gram-positive bacteria. nih.gov

Other research into compounds like 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide), which shares some structural similarities, demonstrated antimicrobial activity against a range of bacteria including S. aureus, Bacillus subtilis, Enterococcus faecalis, E. coli, Pseudomonas aeruginosa, and Listeria monocytogenes. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Derivatives

| Derivative Type | Bacterial Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 1,2,3-Thiadiazole (Propenoxide derivative) | Escherichia coli | Inhibition Zone (10 μg/mL) | 16 mm | dovepress.com |

| 1,2,3-Thiadiazole (Benzene derivative) | Staphylococcus aureus | Inhibition Zone (10 μg/mL) | Active (zone not specified) | dovepress.com |

| Catecholthioether (Benzoxazole moiety) | Gram-positive bacteria | MIC | 4-256 µg/mL | nih.gov |

| Catecholthioether (Tetrazole moiety) | Gram-negative bacteria | MIC | 4-256 µg/mL | nih.gov |

| p-Acetamide | Bacillus subtilis | Inhibition Zone | 23 mm | nih.gov |

Assessment of Antifungal Activity

The antifungal properties of 2-(methylthio)ethanamine derivatives have also been explored. The aforementioned 1,2,3-thia- and 1,2,3-selenadiazole derivatives (compounds 4a, 4b, and 4c) were all active against the yeast-like fungus Candida albicans. dovepress.com Specifically, at a concentration of 10 μg/mL, compound 4a exhibited an 11 mm zone of inhibition against C. albicans. dovepress.com The antifungal activity of these compounds at 10 μg/mL was comparable to that of 5 μg/mL of the reference antifungal compound, cyclohexamide. dovepress.com

Further research on other sulfur-containing heterocyclic compounds, such as catecholthioether derivatives, also demonstrated significant antifungal activity against Candida albicans. nih.gov Additionally, a compound known as p-acetamide showed a potent antifungal effect by inhibiting the colony growth of Trichoderma longibrachiatum by 98% and Mucor plumbeus by 83%. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Derivatives

| Derivative Type | Fungal Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 1,2,3-Thiadiazole (Propenoxide derivative) | Candida albicans | Inhibition Zone (10 μg/mL) | 11 mm | dovepress.com |

| 1,2,3-Thiadiazole (Carbaldehyde derivative) | Candida albicans | Inhibition Zone (10 μg/mL) | Active (zone not specified) | dovepress.com |

| 1,2,3-Thiadiazole (Benzene derivative) | Candida albicans | Inhibition Zone (10 μg/mL) | Active (zone not specified) | dovepress.com |

| p-Acetamide | Trichoderma longibrachiatum | Colony Growth Inhibition | 98% | nih.gov |

| p-Acetamide | Mucor plumbeus | Colony Growth Inhibition | 83% | nih.gov |

Potential as Enzyme Inhibitors and Modulators of Biological Processes

Derivatives containing the methylthioamine structural motif have been investigated as inhibitors of key enzymes and modulators of critical cellular signaling pathways, highlighting their therapeutic potential.

Inhibition Studies Against Specific Enzymes (e.g., Kinesin Spindle Protein (KSP) Inhibition)

Kinesin spindle protein (KSP), a motor protein essential for forming and maintaining the bipolar spindle during mitosis, is a key target in cancer therapy. nih.gov Inhibition of KSP leads to mitotic arrest and subsequent cell death. nih.govnih.gov While direct studies on 2-(Methylthio)ethanamine hydrochloride as a KSP inhibitor are not prevalent, the development of KSP inhibitors often involves scaffolds that can be functionally similar. The principle behind KSP inhibition is to target a protein specifically involved in cell division, offering a more targeted approach than traditional microtubule agents. nih.govkyoto-u.ac.jp

More directly related, acyclic hydroxy-methylthio-amines have been prepared and tested as inhibitors against human methylthioadenosine phosphorylase (MTAP), an enzyme involved in polyamine biosynthesis and S-adenosylmethionine (SAM) metabolism, making it a target for cancer therapy. nih.gov These inhibitors, which are structurally related to 2-(methylthio)ethanamine, yielded Ki values as low as 0.23 nM, demonstrating potent enzyme inhibition. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., PI3K/AKT Signaling)

The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that regulates fundamental cellular functions, including proliferation, growth, survival, and metabolism. nih.govnih.gov Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. nih.govresearchgate.net

Research has shown that derivatives of sulfur-containing heterocyclic compounds can modulate this pathway. For example, a study on 2-thioxoimidazolidin-4-one derivatives demonstrated potent cytotoxic effects against liver cancer cells by inhibiting the PI3K/AKT pathway at both the gene and protein levels. nih.gov One promising compound from this class was found to impede the anti-apoptotic Bcl-2 gene and inhibit the PI3K/AKT pathway, which was supported by in silico molecular docking simulations. nih.gov The activation of the PI3K/AKT pathway is known to regulate programmed cell death, and its inhibition can promote apoptosis in cancer cells. nih.govnih.gov

Research into In Vitro Anticancer Potential

The exploration of 2-(methylthio)ethanamine derivatives has revealed significant potential in the realm of oncology, with numerous in vitro studies demonstrating their cytotoxic effects against various cancer cell lines.

For instance, two derivatives of 1,2,3-thiadiazole/selenadiazole, a carbaldehyde derivative (4b) and a benzene derivative (4c), were active against a panel of tumor cell lines including SW480 (colon), HCT116 (colon), C32 (melanoma), MV3 (melanoma), HMT3522 (breast), and MCF-7 (breast). dovepress.com The carbaldehyde derivative (4b) showed half-maximal inhibitory concentration (IC50) values ranging from 52.17 to 114.79 μg/mL across these cell lines. dovepress.com Notably, the activity of the benzene derivative (4c) was greater than that of compound 4b and also surpassed the reference antitumor drug 5-fluorouracil against the SW480, HCT116, and MCF-7 cell lines. dovepress.com

In another study, 2-thioxoimidazolidin-4-one derivatives exhibited potent cytotoxic effects against HepG2 liver cancer cells. nih.gov Two compounds in particular, compound 4 and compound 2, displayed IC50 values of 0.017 μM and 0.18 μM, respectively, which were significantly lower than those of the reference drugs Staurosporine (5.07 µM) and 5-Fluorouracil (5.18 µM). nih.gov Further investigation revealed that compound 4 induced apoptosis and arrested the cell cycle at the G2/M phase. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Derivatives

| Derivative Type | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| 1,2,3-Thiadiazole (Carbaldehyde derivative) | SW480 (Colon) | 52.17 µg/mL | dovepress.com |

| HCT116 (Colon) | 68.41 µg/mL | dovepress.com | |

| MCF-7 (Breast) | 114.79 µg/mL | dovepress.com | |

| 2-Thioxoimidazolidin-4-one (Compound 4) | HepG2 (Liver) | 0.017 µM | nih.gov |

| 2-Thioxoimidazolidin-4-one (Compound 2) | HepG2 (Liver) | 0.18 µM | nih.gov |

| 5-Fluorouracil (Reference) | HepG2 (Liver) | 5.18 µM | nih.gov |

Evaluation of Antiproliferative Effects on Various Cancer Cell Lines

The antiproliferative potential of various derivatives related to this compound has been a subject of significant investigation. Studies have evaluated these compounds against a range of human cancer cell lines, revealing promising, and often selective, cytotoxic activity.

For instance, a study on 2-amino thiophene derivatives analyzed their effects on human cervical adenocarcinoma (HeLa), human pancreatic adenocarcinoma (PANC-1), and non-tumor mice fibroblast (3T3) cells. nih.gov The compounds were tested at concentrations of 5, 10, 25, and 50μM over 24 and 48 hours. nih.gov The results indicated that these thiophene derivatives possess considerable antiproliferative capabilities, with some derivatives, such as 6CN14 and 7CN09, showing efficacy comparable to or greater than the standard chemotherapeutic drug, doxorubicin. nih.gov Notably, these compounds also demonstrated a protective effect on the non-tumor 3T3 cell line, suggesting a degree of selectivity towards cancer cells. nih.gov

Similarly, a broad investigation of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives was conducted to assess their cytotoxic activity against eight human cancer cell lines and four non-tumor cell lines. ul.ie This large-scale screening identified that sulfonyl N-oxide derivatives (compounds 63–82) generally exhibited higher cytotoxicity against cancer cells compared to their sulfanyl (5–40) and sulfinyl (41–62) counterparts. ul.ie Compound 81, a sulfonyl N-oxide derivative, showed the most pronounced selectivity against several cancer cell lines, including colorectal cancer (HCT116 and HCT116p53−/−), leukemia (CCRF-CEM), lung cancer (A549), and osteosarcoma (U2OS) cells when compared against normal BJ and MRC-5 cells. ul.ie

Further research into novel hybrid drugs, such as Met-ITC, which combines metformin with an isothiocyanate H2S donor moiety, has also shown significant antiproliferative properties. nih.gov When tested on MCF-7 breast cancer cells, Met-ITC demonstrated a greater potency than its parent compound, metformin. nih.gov The antiproliferative effects of these derivatives are often concentration-dependent. nih.gov

Table 1: Antiproliferative Activity of Selected Derivatives

| Compound Class | Derivative(s) | Cancer Cell Line(s) | Key Findings |

| 2-Amino Thiophene | 6CN14, 7CN09 | HeLa (Cervical), PANC-1 (Pancreatic) | Demonstrated high antiproliferative potential, comparable to doxorubicin. nih.gov |

| 7-chloro-(4-thioalkylquinoline) | Compound 81 | HCT116 (Colorectal), CCRF-CEM (Leukemia), A549 (Lung) | Showed pronounced and selective cytotoxicity against various cancer cell lines. ul.ie |

| Metformin Hybrid | Met-ITC | MCF-7 (Breast) | Exhibited greater efficacy and potency in reducing cell viability compared to native metformin. nih.gov |

Exploration of Molecular Mechanisms Underlying Cell Growth Modulation

Investigations into the biological activities of these derivatives extend to their molecular mechanisms of action. The primary ways these compounds appear to modulate cell growth is through the induction of apoptosis and interference with the cell cycle.

Studies on 7-chloro-(4-thioalkylquinoline) derivatives revealed that at higher concentrations, these compounds can lead to an accumulation of cells in the G0/G1 phase of the cell cycle in the CCRF-CEM leukemia cell line. ul.ie This cell cycle arrest is accompanied by the inhibition of DNA and RNA synthesis and the induction of apoptosis. ul.ie Similarly, analogs of 1'S-1'-acetoxychavicol acetate (ACA) have been shown to induce apoptosis in MDA-MB-231 breast cancer cells. dovepress.com Western blot analysis indicated that this process occurs via the mitochondrial pathway, evidenced by an increased expression of cleaved PARP, p53, and Bax, alongside a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL. dovepress.com

The cytostatic and antiproliferative effects of 2-amino thiophene derivatives have also been linked to their ability to interfere with the progression of the cell cycle, thereby preventing cancer cell growth and multiplication in the HeLa tumor line. nih.gov Furthermore, some ACA analogs effectively inhibit the migration of MDA-MB-231 cells by downregulating the expression levels of key proteins in the integrin ß1-mediated signaling pathway, such as pFAK/FAK and pAkt/Akt. dovepress.com These findings highlight that the anticancer effects of these compounds are multifaceted, involving the disruption of several key cellular processes required for tumor growth and metastasis.

Preliminary Studies on Neuroprotective Effects

Beyond oncology, preliminary research has suggested potential applications for related heterocyclic compounds in neuroprotection. Studies have explored the effects of thiazole derivatives, such as 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, in protecting against neuronal damage following ischemic events in the brain. bmbreports.org

In animal models of brain ischemia, treatment with this thiazoline derivative resulted in a significant preservation of neurons. The number of stained, viable neurons in treated animals was protected up to 68% compared to untreated groups, where neuronal viability dropped to approximately 10% of that in sham-operated groups. bmbreports.org These results strongly indicate that the compound effectively protects against neuronal cell damage following ischemic insults. bmbreports.org The proposed mechanism for this neuroprotective effect is linked to the compound's antioxidant properties. The study suggests that the drug protects the brain by regulating the oxidation-reduction system and increasing the brain's antioxidant capacity. bmbreports.org This is consistent with in vitro data showing the compound's antioxidant and free-radical-scavenging properties. bmbreports.org These findings suggest that such derivatives may be useful in preventing the development of diseases associated with oxidative stress. bmbreports.org

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Applications

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. mdpi.com For derivatives related to 2-(methylthio)ethanamine, SAR analyses are crucial for designing novel, more potent, and selective therapeutic agents. nih.govresearchgate.net These studies systematically modify parts of a molecule to determine which chemical groups and structural features are key for its biological effects. nih.gov

SAR studies have been extensively applied to various classes of compounds, including phenethylamines and tryptamines, to determine their affinity for specific biological targets. nih.govresearchgate.net In these analyses, molecules are often classified according to substitutions at various positions to correlate specific structural changes with outcomes like receptor binding affinity. nih.gov Key molecular properties such as lipophilicity (also known as hydrophobicity) and total antioxidant capacity are often strongly correlated with biological activity in quantitative structure-activity relationship (QSAR) models. mdpi.com Lipophilicity is particularly important as it relates to a compound's ability to cross cell membranes and interact with its target. mdpi.com

Correlation Between Molecular Structure and Observed Biological Response

The correlation between a molecule's structure and its biological effect is a central theme in the development of new drugs. mdpi.com The shape, size, polarity, and electronic state of a molecule all play a role in its cytotoxicity and other biological activities. nih.gov

Specific examples from SAR studies illustrate these principles:

Influence of Substituents: In studies of phenethylamine derivatives, the presence and position of substituents on the phenyl rings are critical for their affinity to serotonin receptors like 5-HT2AR. nih.govresearchgate.net For tryptamine derivatives, oxygen-containing substituents on the larger ring system were found to have a positive influence on receptor affinity, while alkyl substituents on the smaller ring had a negative influence. nih.govresearchgate.net

Role of Specific Functional Groups: For certain 1,3-thiazole derivatives investigated as cholinesterase inhibitors, the presence of a methoxy substituent at the para-position of a connected ring resulted in the best inhibitory activity. academie-sciences.fr Methylation of amine or amide groups is another common modification used to probe the influence of the –NH group on biological activity. academie-sciences.fr

Impact of the Molecular Backbone: In the development of antiprotozoal agents, the introduction of a piperazine ring into the core structure of thiourea (B124793) derivatives was found to enhance both potency and selectivity against Leishmania amazonensis. mdpi.com This demonstrates how modifications to the central scaffold of a molecule can dramatically alter its biological profile.

Ultimately, these SAR studies confirm that the specific arrangement of atoms and functional groups in these derivatives dictates their interaction with biological systems, influencing everything from their antiproliferative potency to their neuroprotective capacity. mdpi.comnih.gov

Conclusion and Future Research Directions

Summary of the Current Research Landscape for 2-(Methylthio)ethanamine Hydrochloride